molecular formula C9H9IO B14748115 (E)-3-(2-iodophenyl)prop-2-en-1-ol

(E)-3-(2-iodophenyl)prop-2-en-1-ol

Cat. No.: B14748115
M. Wt: 260.07 g/mol
InChI Key: PUGUKZAXYRFRMW-HWKANZROSA-N
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Description

(E)-3-(2-iodophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-iodophenyl)prop-2-en-1-ol typically involves the reaction of 2-iodobenzaldehyde with propenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone, followed by refluxing the mixture for several hours . The reaction product is then purified through filtration and extraction processes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-iodophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the propenol group can be reduced to form a saturated alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-iodophenyl)propenal.

    Reduction: Formation of 3-(2-iodophenyl)propan-1-ol.

    Substitution: Formation of compounds like 3-(2-azidophenyl)prop-2-en-1-ol or 3-(2-thiocyanatophenyl)prop-2-en-1-ol.

Scientific Research Applications

(E)-3-(2-iodophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-iodophenyl)prop-2-en-1-ol largely depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzaldehyde: Similar structure but lacks the propenol group.

    3-(2-Bromophenyl)prop-2-en-1-ol: Similar structure with bromine instead of iodine.

    3-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure with chlorine instead of iodine.

Uniqueness

(E)-3-(2-iodophenyl)prop-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, facilitating various substitution reactions more efficiently.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

(E)-3-(2-iodophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+

InChI Key

PUGUKZAXYRFRMW-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)I

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)I

Origin of Product

United States

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